Tetrasilver;1,3,5-trimethylbenzene-6-ide

Description

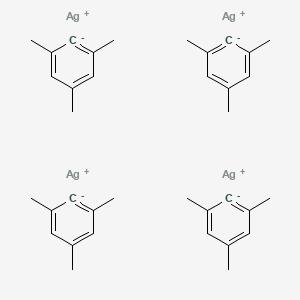

The compound "Tetrasilver;1,3,5-trimethylbenzene-6-ide" is a tetranuclear silver(I) complex coordinated to a functionalized aromatic ligand system. These complexes typically feature Ag₄ cores stabilized by bulky NHC substituents (e.g., tert-butyl, 1-adamantyl) and pyrazolate backbones, with structural flexibility driven by solvent choice (e.g., MeCN vs. acetone) .

Properties

CAS No. |

89265-09-8 |

|---|---|

Molecular Formula |

C36H44Ag4 |

Molecular Weight |

908.2 g/mol |

IUPAC Name |

tetrasilver;1,3,5-trimethylbenzene-6-ide |

InChI |

InChI=1S/4C9H11.4Ag/c4*1-7-4-8(2)6-9(3)5-7;;;;/h4*4-5H,1-3H3;;;;/q4*-1;4*+1 |

InChI Key |

DSFIGAIXDSGEQM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Ag+].[Ag+].[Ag+].[Ag+] |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Ag+].[Ag+].[Ag+].[Ag+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations in Tetrasilver(I) Complexes

| Compound | Metal:Ligand Ratio | Key Structural Features | Substituents | Applications/Properties |

|---|---|---|---|---|

| [(L1)₂Ag₄]²⁺ | 4:2 | Planar Ag₄ core with pyrazolate bridges and NHC side arms; stable in [D6]DMSO for >1 month . | tert-butyl (R), H (R′) | Luminescence, catalytic precursors . |

| [(H₂L1)₄Ag₄]⁸⁺ | 4:4 | Central (pzAg)₄ ring with pendant imidazolium arms; formed in acetone . | tert-butyl (R), H (R′) | Intermediate in Ag₂O-mediated synthesis . |

| (L4)₂Ag₄₂ | 4:2 | Distorted Ag₄ parallelogram with 1-adamantyl substituents; hydrogen bonding via pyrazole-NH . | 1-adamantyl (R), Ph (R′) | Enhanced steric stabilization . |

| Tetrasilver tetroxide (Ag₄O₄) | N/A | Mixed-valence Ag⁺/Ag³⁺; diamagnetic semiconductor . | Oxide lattice | Antimicrobial, battery components . |

| Tetrasilver aggregates (2d) | 4:2 | Parallelogram-shaped Ag₄ core bonded to biindole anionic carbons . | Aromatic biindole ligands | Redox-active materials . |

Key Observations :

- Ligand Effects : Bulky substituents (e.g., 1-adamantyl) favor stable Ag₄ cores, while smaller groups (e.g., H) permit structural rearrangements .

- Solvent Dependence : Acetone promotes [(H₂L1)₄Ag₄]⁸⁺ formation, whereas MeCN stabilizes [(L1)₂Ag₄]²⁺ .

- Functional Diversity : Ag₄O₄ excels in antimicrobial applications via electron transfer, while pyrazolate/NHC complexes are tailored for catalysis or luminescence .

Spectroscopic and Crystallographic Data

- NMR Spectroscopy : Imidazolium C2H and pyrazole-NH protons resonate at δ = 7.5–9.4 ppm, with shifts influenced by substituents .

- X-Ray Crystallography : (L4)₂Ag₄₂ exhibits Ag–Ag distances of 2.766–2.775 Å, indicative of weak argentophilic interactions .

- Mass Spectrometry : ESI-MS confirms ligand-metal ratios (e.g., m/z = 787 for [M–2PF₆]²⁺ in (L4)₂Ag₄₂) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrasilver(I) complexes with aromatic ligands like 1,3,5-trimethylbenzene derivatives, and how do reaction conditions (e.g., solvent, temperature) influence product purity?

- Methodological Answer : Synthesis typically involves ligand exchange or self-assembly in polar solvents (e.g., DMSO, CH₂Cl₂) under inert atmospheres. For example, tetranuclear Ag(I)–N-heterocyclic carbene (NHC) complexes are crystallized via slow evaporation from DMSO/CH₂Cl₂ solutions, with stoichiometric control critical to avoid byproducts . Reaction temperatures below 40°C are recommended to stabilize labile Ag–S or Ag–N bonds, as higher temperatures risk ligand dissociation . Purity is assessed via elemental analysis and PXRD, with deviations >2% in Ag content indicating incomplete ligand coordination .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the electronic and structural properties of tetrasilver clusters?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving Ag₄ core geometries, though poor crystal quality (e.g., disorder in alkyl chains) may necessitate complementary techniques like EXAFS . Photoluminescence spectroscopy can probe d⁰→σ* transitions in Ag(I) complexes, with emission bands at 450–550 nm indicating ligand-to-metal charge transfer (LMCT) . IR spectroscopy identifies ligand coordination modes (e.g., ν(COO⁻) shifts from 1650 cm⁻¹ to 1540 cm⁻¹ upon Ag binding) .

Q. How can researchers mitigate hazards associated with reactive silver compounds during synthesis?

- Methodological Answer : Tetrasilver sulfides and nitrides are highly reactive with moisture or acids, requiring glovebox handling . For Ag₄S₈ clusters, use non-aqueous solvents (e.g., DMF) and avoid contact with reducing agents. Safety protocols from Sigma-Aldrich emphasize PPE (gloves, goggles) and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How do ligand modifications (e.g., pyrazolate vs. NHC ligands) influence the electronic structure and stability of tetrasilver clusters?

- Methodological Answer : Pyrazolate-bridged Ag₄ complexes exhibit shorter Ag–Ag distances (2.8–3.0 Å) compared to NHC-ligated clusters (3.2–3.5 Å), attributed to stronger π-backbonding in NHC systems . Stability under oxidative conditions is enhanced with bulky ligands (e.g., diphenylphosphinomethane), which sterically shield the Ag₄ core from disproportionation . DFT calculations (B3LYP/LANL2DZ) reveal that electron-withdrawing substituents on ligands lower HOMO-LUMO gaps by 0.3–0.5 eV, increasing catalytic potential .

Q. What strategies resolve crystallographic ambiguities in tetrasilver clusters with mixed ligand environments?

- Methodological Answer : For disordered structures (e.g., non-interdigitated alkyl chains in Ag₄–NHC complexes), use high-resolution SCXRD (MoKα, 0.5 Å resolution) and refine anisotropic displacement parameters for Ag atoms . Twinning or pseudosymmetry in monoclinic systems (space group P2₁/c) can be addressed with the TWINLAW algorithm in SHELXL . Pair distribution function (PDF) analysis supplements SCXRD by probing local Ag–Ag correlations in amorphous byproducts .

Q. How do solvent polarity and counterion choice affect the supramolecular assembly of Ag₄ complexes?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) promote cation-π interactions between Ag₄ cores and aromatic ligands, yielding layered structures . Bulky counterions (e.g., [Ag₂Cl₄]²⁻) disrupt π-stacking, favoring discrete clusters over polymers . SAXS data for DMF-solvated systems show a 15% increase in aggregation number with chloride vs. nitrate counterions due to weaker ion pairing .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental bond lengths in Ag₄ clusters?

- Methodological Answer : Discrepancies >0.1 Å between DFT-optimized and SCXRD-measured Ag–Ag distances often arise from relativistic effects (neglected in standard DFT). Incorporate scalar relativistic corrections (e.g., ZORA formalism) and compare with EXAFS-derived bond lengths . For example, Ag–S bonds in [Ag₄W₂S₈] clusters show a 0.12 Å deviation between theory and experiment, resolved by including solvation effects in calculations .

Q. What statistical methods are appropriate for analyzing crystallographic data reproducibility across multiple batches?

- Methodological Answer : Use multivariate ANOVA to compare unit cell parameters (e.g., a, b, c, β) across syntheses. A p-value <0.05 indicates batch-dependent variations, often linked to trace moisture or impurities . Rietveld refinement residuals (Rwp < 10%) validate phase purity in bulk samples .

Tables for Key Data

| Property | Pyrazolate-Bridged Ag₄ | NHC-Ligated Ag₄ | Sulfido-Bridged Ag₄W₂ |

|---|---|---|---|

| Ag–Ag Distance (Å) | 2.8–3.0 | 3.2–3.5 | 2.9 (Ag–Ag), 3.4 (Ag–W) |

| Emission λ (nm) | 480 (LMCT) | 520 (LMCT) | N/A |

| Thermal Stability (°C) | >200 | 150–180 | >250 |

| Space Group | P2₁/c | P-1 | P21/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.